molecular formula C19H17N3O2S B2894995 N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-12-6

N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2894995
CAS RN: 897463-12-6
M. Wt: 351.42
InChI Key: PNEXQLJUTFJELE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as FIT-039, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FIT-039 is a selective inhibitor of the Polo-like kinase 1 (PLK1), a protein that plays a critical role in cell division and proliferation.

Scientific Research Applications

Bioactivity and Molecular Docking Studies

Compounds with similar structures have been synthesized and evaluated for various biological activities. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides displayed significant activity in urease inhibition. Molecular docking studies suggested that these compounds bind to the non-metallic active site of the urease enzyme, indicating the importance of hydrogen bonding for inhibition (Gull et al., 2016).

Antimicrobial Activity

Furan-thiazolidinone hybrids have shown remarkable antiamoebic activity, with certain compounds demonstrating significant inhibition of specific enzymes in Entamoeba histolytica, a causative agent of amoebiasis (Ansari et al., 2016). This suggests potential applications in developing antiamoebic agents.

Anticancer Potential

Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, similar in structure to the target compound, have been tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors against certain cancer types (Ding et al., 2012).

Chemical Synthesis and Reactivity

The reactivity of furan-2-ylmethyl compounds in chemical synthesis, such as in decarboxylative Claisen rearrangement reactions, highlights the versatility of this moiety in constructing complex molecular architectures (Craig et al., 2005).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-4-6-14(7-5-13)17-11-22-15(12-25-19(22)21-17)9-18(23)20-10-16-3-2-8-24-16/h2-8,11-12H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEXQLJUTFJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

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